(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
Description
Structural Characterization of (Z)-2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl Methanesulfonate
Crystallographic Analysis and Stereochemical Configuration
The compound’s crystal structure reveals a planar arrangement of its core dihydrobenzofuran unit, with the furan-2-ylmethylene substituent adopting a transoid (E) configuration. The methanesulfonate group is positioned at the 6-yl position, forming a perpendicular dihedral angle (83.3°) with the diethyl malonate fragment observed in analogous structures. Key bond lengths include C–O (1.469 Å) in the furan ring and C–S (1.774 Å) in the methanesulfonate moiety, consistent with partial double-bond character due to resonance delocalization.
Table 1: Critical Bond Lengths and Angles
| Bond/Group | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C2–O (furan) | 1.469 | – | |
| C–S (methanesulfonate) | 1.774 | – | |
| Dihedral angle (ester) | 83.3 | – |
The Z-configuration of the furan-2-ylmethylene group is stabilized by intramolecular O⋯O contacts (2.756 Å), which influence the coplanarity of the dihydrobenzofuran and furan rings. This stereochemical arrangement minimizes steric hindrance while maximizing conjugation between the aromatic systems.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
Proton NMR data for the compound exhibit distinct signals:
- δ 8.1–7.5 ppm : Aromatic protons of the benzofuran core.
- δ 6.8–6.6 ppm : Protons of the furan-2-ylmethylene group.
- δ 3.2–3.0 ppm : Methanesulfonate methyl group.
Carbon-13 NMR highlights:
- δ 170–160 ppm : Carbonyl carbons (C=O).
- δ 150–140 ppm : Quaternary carbons in the furan and benzofuran rings.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- 1720 cm⁻¹ : S=O stretching (methanesulfonate).
- 1680 cm⁻¹ : C=O stretch (3-oxo group).
- 1500–1450 cm⁻¹ : C–C aromatic vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits absorption maxima at λmax ~320 nm , attributed to π→π* transitions in the conjugated dihydrobenzofuran-furan system. The extended conjugation enhances molar absorptivity compared to non-substituted benzofurans.
Mass Spectrometry (MS)
The molecular ion peak at m/z 342.4 (C₁₈H₁₄O₅S) confirms the molecular formula. Fragmentation patterns reveal cleavage of the methanesulfonate group (loss of SO₃H, m/z 256) and the furan-2-ylmethylene moiety (m/z 176).
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set provide insights into electronic properties:
- Molecular Geometry : The dihydrobenzofuran ring adopts a half-chair conformation, with the furan-2-ylmethylene group coplanar to the 2,3-dihydrofuran unit.
- Frontier Molecular Orbitals :
- Mulliken Charges :
Table 2: Computational Parameters
| Property | Value | Method |
|---|---|---|
| HOMO Energy (eV) | -5.2 | DFT/B3LYP |
| LUMO Energy (eV) | -1.8 | DFT/B3LYP |
| Dipole Moment (D) | 3.4 | B3LYP |
These data suggest the compound’s reactivity is governed by electron-deficient sites at the 3-oxo position and electron-rich furan-2-ylmethylene group.
Comparative Analysis with Benzofuran Derivatives
The compound’s dihydrobenzofuran core differs structurally and electronically from fully aromatic benzofurans:
The methanesulfonate group enhances solubility and modulates electronic properties compared to ester or amide substituents in related benzofuran derivatives.
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S/c1-21(16,17)20-10-4-5-11-12(8-10)19-13(14(11)15)7-9-3-2-6-18-9/h2-8H,1H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBPAZKXCDFJGN-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a furan derivative, followed by the introduction of the benzofuran moiety through cyclization reactions. The final step often involves the addition of a methanesulfonate group to the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity : Recent studies have indicated that derivatives of compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate exhibit significant antimicrobial properties. For instance, compounds containing the benzofuran moiety have been evaluated for their efficacy against various bacterial and fungal strains, showing promising results in inhibiting growth and activity .
- Antiviral Properties : The compound has potential applications in antiviral research. Similar structures have been investigated as inhibitors of viral enzymes, such as proteases involved in the replication of viruses like SARS-CoV-2. These derivatives can serve as lead compounds for developing new antiviral agents .
- Anti-inflammatory Effects : Certain derivatives of benzofuran compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .
Synthetic Utility
- Synthetic Intermediates : The compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules with potential therapeutic applications. Its structure allows for various modifications that can lead to the development of new pharmacologically active compounds .
- Chalcone Derivatives : The synthesis of this compound can be utilized to create chalcone derivatives, which are known for their diverse biological activities, including anticancer properties. The ability to modify the furan and benzofuran rings enhances the diversity of potential drug candidates .
Material Science Applications
- Polymeric Materials : The compound's unique chemical structure makes it suitable for incorporation into polymeric materials, potentially enhancing their mechanical and thermal properties. Research into its use as a monomer or additive in polymer chemistry is ongoing .
- Nanotechnology : There is emerging interest in using benzofuran derivatives in nanotechnology applications, particularly in developing nanocarriers for drug delivery systems. The compound's ability to interact with various biological molecules makes it a candidate for targeted delivery systems that can improve the efficacy of existing drugs .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in oxidative stress pathways can result in antioxidant effects.
Comparison with Similar Compounds
Substituent Variations at the C6 Position
The C6 substituent significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Observations :
Variations in the Methylene Substituent (C2 Position)
The C2 substituent modulates electronic and steric properties, affecting tubulin-binding affinity and anticancer activity:
Key Observations :
- Indole- and pyrazole-substituted aurones (e.g., 5a, 9d) demonstrate nanomolar potency in cancer cell lines, with 5a showing in vivo efficacy at 10 mg/kg without toxicity .
- Furan-based substituents (as in the target compound) may offer metabolic stability due to the heterocycle’s resistance to oxidation .
Mechanism of Action and Selectivity
The target compound is hypothesized to inhibit tubulin polymerization by binding to the colchicine site, a mechanism shared with analogs like 5a and 5b . Key comparisons include:
Biological Activity
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C13H11O5S
- Molecular Weight : 279.29 g/mol
The compound features a furan ring and a benzofuran moiety, which are known to contribute to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the potential of compounds containing furan and benzofuran derivatives as antiviral agents. For instance, derivatives similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. In one study, a related compound exhibited an IC50 value of 10.76 μM against Mpro, indicating promising antiviral properties .
Cytotoxicity
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The compound's cytotoxic effects were assessed using various cancer cell lines. Notably, some derivatives demonstrated low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable therapeutic window .
The mechanisms underlying the biological activity of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran involve:
- Enzyme Inhibition : The compound acts as a reversible covalent inhibitor of target enzymes such as Mpro. This interaction disrupts the viral life cycle, preventing replication.
- Interaction with Biological Molecules : The furan and benzofuran moieties can form hydrogen bonds and π-π stacking interactions with amino acid residues in the active sites of enzymes, enhancing binding affinity .
Case Studies
- SARS-CoV-2 Inhibition : A series of studies focused on derivatives of furan-containing compounds revealed their potential as non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. Compounds optimized through structure-based design achieved IC50 values as low as 1.55 μM .
- Cytotoxicity Evaluation : The safety profile was assessed through cytotoxicity tests on various cell lines, where several derivatives maintained low toxicity levels while effectively inhibiting viral targets .
Data Summary
| Activity | IC50 Value | CC50 Value | Cell Line/Target |
|---|---|---|---|
| SARS-CoV-2 Mpro Inhibition | 1.55 μM | >100 μM | Vero and MDCK cells |
| Cytotoxicity | N/A | >100 μM | Various cancer cell lines |
Q & A
Q. What are the critical parameters for synthesizing (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate with high purity?
- Methodological Answer : Synthesis involves condensation of furan-2-carbaldehyde with benzofuran precursors, followed by methanesulfonate esterification. Key parameters include:
- Temperature : Optimal range of 60–80°C to avoid side reactions (e.g., isomerization or decomposition) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while dichloromethane is preferred for purification .
- Catalysts : Use of mild bases (e.g., NaH) to activate intermediates without degrading sensitive functional groups .
Purification typically requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- 1D/2D NMR : Assign (Z)-configuration via NOESY/ROESY to confirm spatial proximity of the furan methylidene and methanesulfonate groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₂O₆S) and isotopic patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) stretches .
Q. What biological activities are observed in structurally analogous benzofuran derivatives?
- Methodological Answer : Similar compounds exhibit:
Advanced Research Questions
Q. How can computational modeling predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or DNA topoisomerases). Focus on hydrogen bonding between the methanesulfonate group and active-site residues .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) .
- Binding Energy Calculations : MM-GBSA/PBSA methods quantify interaction energies, prioritizing high-affinity targets .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Methodological Answer :
- Re-examine Reaction Conditions : Trace impurities (e.g., residual solvents) may distort NMR/IR peaks; repeat synthesis under inert atmosphere .
- Advanced NMR Techniques : Use DEPT-135 or HSQC to distinguish overlapping signals in aromatic regions .
- Theoretical Refinement : Adjust DFT methods (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects in computational models .
Q. How is regioselectivity of the methanesulfonate group in benzofuran derivatives experimentally determined?
- Methodological Answer :
- Competitive Reactivity Studies : Compare reaction rates of benzofuran-6-ol vs. other hydroxylated intermediates with methanesulfonyl chloride .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track sulfonate group incorporation via mass spectrometry .
- Kinetic Profiling : Monitor reaction progression (HPLC) under varying temperatures/pH to identify rate-determining steps .
Q. What experimental designs mitigate degradation of this compound during long-term stability studies?
- Methodological Answer :
- Temperature Control : Store samples at –20°C with desiccants to slow hydrolysis of the methanesulfonate ester .
- Light Protection : Use amber vials to prevent UV-induced isomerization of the (Z)-configured double bond .
- Stability-Indicating Assays : Employ HPLC-PDA to detect degradation products (e.g., free benzofuran-6-ol) .
Q. How do structural modifications (e.g., substituent electronegativity) influence bioactivity in benzofuran analogs?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with halogens (e.g., –Br, –Cl) or electron-withdrawing groups (–NO₂) at the furan ring. Test via:
| Substituent | Effect on Activity | Mechanistic Insight |
|---|---|---|
| –OCH₃ (para) | ↑ Lipophilicity → Enhanced membrane permeability | |
| –Br (meta) | ↑ Electrophilicity → Covalent binding to thiols |
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
